molecular formula C18H21N3O5S2 B2392234 2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide CAS No. 868677-04-7

2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide

Cat. No. B2392234
M. Wt: 423.5
InChI Key: OZUMHOBMQHPJLQ-UHFFFAOYSA-N
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Description

The compound “2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a sulfamoyl group, and a tetrahydrofuran ring .

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene derivatives, such as those similar in structure to 2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide, have demonstrated significant antibacterial and antifungal properties. For instance, compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide show these activities. These effects are attributed to their molecular structures, which exhibit intermolecular and intramolecular interactions that lock the molecular conformation, reducing conformational flexibility and enhancing biological activity (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Synthesis and Characterization of Derivatives

The versatility of thiophene derivatives in chemical synthesis allows for the creation of a wide range of compounds with potential application in medicinal chemistry. For example, thiophenylhydrazonoacetates were synthesized for the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds were produced through reactions involving 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showcasing the reactivity of thiophene derivatives toward various nitrogen nucleophiles (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004).

Luminescence Sensing and Pesticide Removal

Recent studies have explored the use of thiophene-based metal-organic frameworks (MOFs) for environmental applications, including luminescence sensing of contaminants and pesticide removal. These MOFs, constructed with thiophene-functionalized dicarboxylate ligands, have shown high selectivity and sensitivity toward environmental pollutants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, they offer recyclable detection capabilities and are capable of trapping harmful substances such as 2,4-dichlorophenol from waste solutions, demonstrating the potential of thiophene derivatives in environmental remediation (Yang Zhao, Xiaoyue Xu, Ling-Feng Qiu, Xiaojing Kang, Lili Wen, Bingguang Zhang, 2017).

properties

IUPAC Name

2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-21(11-13-3-2-9-26-13)28(24,25)14-6-4-12(5-7-14)17(23)20-18-15(16(19)22)8-10-27-18/h4-8,10,13H,2-3,9,11H2,1H3,(H2,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUMHOBMQHPJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide

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